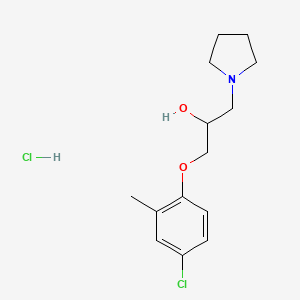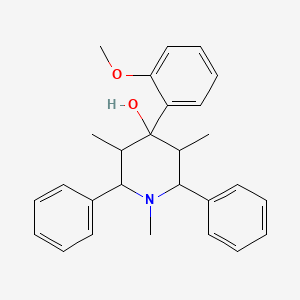
(3,5-dimethyl-1-adamantyl)amine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-1-adamantyl)amine nitrate, also known as DMAA nitrate, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMAA nitrate is a stimulant that has been used in the past as a dietary supplement, but its use in this context has been banned in several countries due to safety concerns. Despite this, DMAA nitrate remains an area of interest for researchers due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate is not fully understood, but it is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This results in increased energy levels, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
This compound nitrate has been shown to have a variety of biochemical and physiological effects. It can increase heart rate, blood pressure, and respiration rate. This compound nitrate can also increase the release of glucose and fatty acids into the bloodstream, providing the body with additional energy. Additionally, this compound nitrate can increase the production of heat in the body, which can help to improve physical performance.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound nitrate is also highly soluble in water and other polar solvents, making it easy to work with in the lab. However, this compound nitrate has limitations as well. Its use as a stimulant has been banned in several countries due to safety concerns, and its potential side effects on human health are not fully understood.
Orientations Futures
There are several potential future directions for research on (3,5-dimethyl-1-adamantyl)amine nitrate nitrate. One area of interest is its potential applications in the treatment of cognitive disorders such as ADHD. Additionally, this compound nitrate could be investigated for its potential as a performance-enhancing agent in sports and other physical activities. Further research could also be conducted to better understand the safety concerns associated with this compound nitrate, and to develop safer and more effective alternatives.
Méthodes De Synthèse
The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate involves the reaction of 3,5-dimethyladamantane with nitric acid and sulfuric acid. This process yields a white crystalline powder that is soluble in water and other polar solvents. The purity of this compound nitrate can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has been used in scientific research to investigate its potential as a stimulant and performance-enhancing agent. Studies have shown that this compound nitrate can increase energy levels, improve focus, and enhance physical performance. This compound nitrate has also been investigated for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Propriétés
IUPAC Name |
3,5-dimethyladamantan-1-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.HNO3/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;2-1(3)4/h9H,3-8,13H2,1-2H3;(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQFRDLXENSKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)

![ethyl 3-[(2-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B5162024.png)

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)
